molecular formula C13H18O3 B14066338 1-(3,5-Diethoxyphenyl)propan-1-one

1-(3,5-Diethoxyphenyl)propan-1-one

Cat. No.: B14066338
M. Wt: 222.28 g/mol
InChI Key: BEBGRHXLARTRIA-UHFFFAOYSA-N
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Description

1-(3,5-Diethoxyphenyl)propan-1-one is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol It is a ketone derivative characterized by the presence of two ethoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Diethoxyphenyl)propan-1-one typically involves the reaction of 3,5-diethoxybenzaldehyde with a suitable reagent such as propanone under acidic or basic conditions. The reaction is often catalyzed by acids like hydrochloric acid or bases like sodium hydroxide to facilitate the formation of the desired ketone product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Diethoxyphenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3,5-Diethoxyphenyl)propan-1-one has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3,5-Diethoxyphenyl)propan-1-one exerts its effects involves interactions with various molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The specific pathways and targets can vary depending on the context of its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,5-Diethoxyphenyl)propan-1-one is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and interactions compared to similar compounds with methoxy groups. This uniqueness can be leveraged in specific applications where the ethoxy groups provide distinct advantages .

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

1-(3,5-diethoxyphenyl)propan-1-one

InChI

InChI=1S/C13H18O3/c1-4-13(14)10-7-11(15-5-2)9-12(8-10)16-6-3/h7-9H,4-6H2,1-3H3

InChI Key

BEBGRHXLARTRIA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=CC(=C1)OCC)OCC

Origin of Product

United States

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